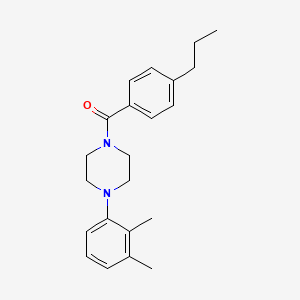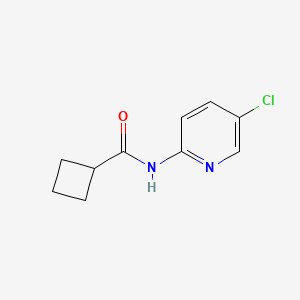
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide
Descripción general
Descripción
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide, also known as CCI-779, is a synthetic compound that belongs to the rapamycin family of drugs. It was first developed as an anticancer agent and has been extensively researched for its potential therapeutic applications.
Mecanismo De Acción
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and proliferation. The mTOR pathway is activated in response to various growth factors and nutrients, and it promotes the synthesis of proteins and other macromolecules that are required for cell growth and division. By blocking the activity of mTOR, 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide inhibits the synthesis of these macromolecules and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has been shown to enhance the effectiveness of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, and its use may be limited by budget constraints. In addition, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the research on 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide. One area of research is the development of new analogs of 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide. Finally, there is also a need for further research on the use of 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Aplicaciones Científicas De Investigación
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of tumor cells by blocking the activity of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and proliferation, and its dysregulation is often observed in cancer cells.
Propiedades
IUPAC Name |
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-9-7-8-12-17(14)20-18(21)16(13-19)15-10-5-3-2-4-6-11-15/h7-9,12H,2-6,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAVLFOJXDMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C2CCCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734299.png)
![(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4734312.png)
![methyl 4-[4-(benzyloxy)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4734322.png)
![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)
![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)
![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)